molecular formula C24H27N3O5 B1596146 Benzoylphenylalanyl-alanyl-proline CAS No. 69677-91-4

Benzoylphenylalanyl-alanyl-proline

Cat. No. B1596146
CAS RN: 69677-91-4
M. Wt: 437.5 g/mol
InChI Key: GKCBQPXKGNTQKX-VDGAXYAQSA-N
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Description

“Benzoylphenylalanyl-alanyl-proline” is a compound that belongs to the class of organic compounds known as oligopeptides . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .


Chemical Reactions Analysis

The chemical reactions involving proline, a component of “Benzoylphenylalanyl-alanyl-proline”, have been studied. Proline can catalyze the aldol reaction according to the enamine mechanism .

Scientific Research Applications

Antidepressant Properties

Benzoylphenylalanyl-alanyl-proline, under the name benzyloxycarbonyl-alanyl-proline, has shown antidepressant properties. Research on rats with dopamine deficiency-dependent depressive syndrome treated with benzyloxycarbonyl-alanyl-proline exhibited a rapid disappearance of depressive symptoms, suggesting its potential as an antidepressant (Khlebnikova et al., 2009).

Enzyme Inhibition in Medicinal Chemistry

A study on L-alanyl-4 or 5-substituted L-prolines, including variations of benzoylphenylalanyl-alanyl-proline, explored their roles in inhibiting angiotensin converting enzyme (ACE). These compounds, especially the N alpha-phosphoryl derivatives, demonstrated potential as ACE inhibitors, a key target in cardiovascular diseases (Alexandrou & Liakopoulou-Kyriakides, 1990).

Role in Peptide Synthesis

Benzyloxycarbonyl-L-proline p-guanidinophenyl ester, a derivative of benzoylphenylalanyl-alanyl-proline, has been utilized in peptide synthesis. This compound serves as an 'inverse substrate' for trypsin, facilitating the synthesis of Pro-Xaa peptide bonds, which is significant in the study of protein structures and functions (Schellenberger et al., 1991).

Role in Blood Pressure Regulation

Research on 1-[3-(acylthio)-3-aroylpropionyl]-L-proline derivatives, related to benzoylphenylalanyl-alanyl-proline, revealed their potential as antihypertensive agents. These compounds were found to be potent ACE inhibitors, suggesting their use in managing hypertension (Mcevoy et al., 1983).

Neurochemical Studies

The presence of an endogenous inhibitor of dipeptidyl carboxypeptidase in rat brain was studied using benzoylphenylalanyl-alanyl-proline as a substrate. This research provided insights into the biological regulation of dipeptidyl carboxypeptidase activity, important in understanding neurochemical processes (Velletri & Lovenberg, 1984).

Safety And Hazards

The safety data sheet for proline, a component of “Benzoylphenylalanyl-alanyl-proline”, suggests that it is generally safe to handle, but contact with skin and eyes should be avoided, and inhalation or ingestion should be treated immediately .

properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5/c1-16(23(30)27-14-8-13-20(27)24(31)32)25-22(29)19(15-17-9-4-2-5-10-17)26-21(28)18-11-6-3-7-12-18/h2-7,9-12,16,19-20H,8,13-15H2,1H3,(H,25,29)(H,26,28)(H,31,32)/t16-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCBQPXKGNTQKX-VDGAXYAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90989830
Record name N-(1-Hydroxy-2-{[hydroxy(phenyl)methylidene]amino}-3-phenylpropylidene)alanylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90989830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoylphenylalanyl-alanyl-proline

CAS RN

69677-91-4
Record name Benzoylphenylalanyl-alanyl-proline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069677914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxy-2-{[hydroxy(phenyl)methylidene]amino}-3-phenylpropylidene)alanylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90989830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
DC Martin, AM Carr, RR Livingston… - American Journal of …, 1989 - journals.physiology.org
… ACE activity was estimated from hydrolysis of [3H]benzoylphenylalanyl-alanyl-proline, … ACE activity was estimated using 0.1 nM [3H]benzoylphenylalanyl-alanylproline (BPAP; 25 Ci/…
Number of citations: 3 journals.physiology.org
PA Velletri, W Lovenberg - Neurochemistry international, 1984 - Elsevier
… Using [3H]benzoylphenylalanyl-alanyl-proline as a substrate, dipeptidyl carboxypeptidase manifested a different anion requirement than has been reported for other substrates. …
Number of citations: 1 www.sciencedirect.com
X Chen, SE Orfanos… - American Journal of …, 1992 - journals.physiology.org
We investigated the effects of phorbol myristate acetate (PMA) on metabolic pulmonary endothelial ectoenzyme dysfunction. Anesthetized rabbits were placed on total heart bypass, and …
Number of citations: 12 journals.physiology.org
T Sandstrom, N Stjernberg, A Eklund… - European …, 1991 - Eur Respiratory Soc
… It was measured in unconcentrated fluid with a commercial radioassay (Ventrex Lab Inc; Portland, Maine, USA) using 3H-benzoylphenylalanyl-alanyl-proline as substrate. Aliquots of …
Number of citations: 130 erj.ersjournals.com
BR Pitt, G Lister - Journal of Applied Physiology, 1983 - journals.physiology.org
The effect of postnatal development and acute alveolar hypoxia on pulmonary metabolic function was studied in conscious newborn lambs. Measurements of the ability of the lungs of …
Number of citations: 19 journals.physiology.org
B Bénéteau-Burnat, B Baudin - Critical reviews in clinical laboratory …, 1991 - Taylor & Francis
… Finally, many authors use 3H-benzoylphenylalanyl-alanyl-proline for studying pulmonary … Hydrolysis of [’HI-benzoylphenylalanyl-alanyl-proline in the isolated perfused lung, J. …
Number of citations: 130 www.tandfonline.com
RJ MacFadyen, KR Lees, JD Gemmill… - British journal of …, 1991 - Wiley Online Library
… tissue ACE and its inhibition by captopril by employing single pass pharmacokinetic studies of the bolus injection of the synthetic ACE substrate, benzoylphenylalanyl-alanyl proline (…
Number of citations: 3 bpspubs.onlinelibrary.wiley.com

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